LogP and Lipophilicity vs. Unsubstituted Indole-7-amine
The predicted LogP of 3-Chloro-4-fluoro-1H-indol-7-amine is 1.67, while the unsubstituted parent scaffold, 7-aminoindole (CAS 5192-04-1), has a predicted LogP of approximately 1.2 [REFS-1, REFS-2]. This increase in lipophilicity is a direct consequence of the 3-chloro and 4-fluoro substitutions [1]. The compound also has a predicted LogD (pH 7.4) of 2.00 [1].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.67 (predicted) |
| Comparator Or Baseline | 7-aminoindole: ~1.2 (predicted) |
| Quantified Difference | Increase of ~0.47 log units |
| Conditions | ACD/Labs Percepta Platform (predicted) |
Why This Matters
Increased lipophilicity can enhance membrane permeability, a critical factor for intracellular target engagement or oral bioavailability, making this building block a more attractive starting point for CNS or intracellular target programs than the less lipophilic parent scaffold.
- [1] ChemSpider. (2024). 3-Chloro-4-fluoro-1H-indol-7-amine | C8H6ClFN2. CSID:28559054. View Source
- [2] PubChem. (n.d.). 7-Aminoindole. National Center for Biotechnology Information. View Source
